4-Bromoquinolin-6-ol

Übersicht

Beschreibung

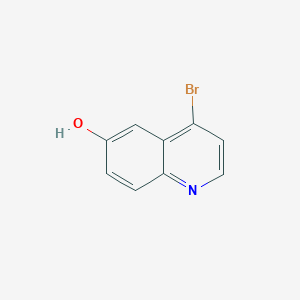

4-Bromoquinolin-6-ol, also known as 6-Bromo-4-hydroxyquinoline, is a heterocyclic aromatic organic compound. It consists of a quinoline ring system substituted with a bromine atom at the 4-position and a hydroxyl group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoquinolin-6-ol can be achieved through various methods. One common approach involves the bromination of quinolin-6-ol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Another method involves the Chan–Lam coupling reaction, where commercially available 6-bromoquinolin-4-ol is reacted with different types of aryl boronic acids in the presence of a copper catalyst (Cu(OAc)2) and various solvents (protic, aprotic, and mixed solvents).

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromoquinolin-6-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinone derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as the Chan–Lam coupling, to form new C-C bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Coupling: Aryl boronic acids, copper catalysts, and solvents like methanol or dimethylformamide.

Major Products Formed

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinone derivatives.

Coupling: Functionalized phenoxy quinolines.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromoquinolin-6-ol serves as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced by other functional groups, facilitating the creation of diverse derivatives.

- Oxidation Reactions: The hydroxyl group can be oxidized to yield quinolinone derivatives.

- Reduction Reactions: It can be reduced to form bromoquinoline derivatives.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with other groups | NaOH, DMSO |

| Oxidation | Conversion of hydroxyl to carbonyl | KMnO4, CrO3 |

| Reduction | Formation of bromoquinoline derivatives | LiAlH4, NaBH4 |

Biology

The compound exhibits potential biological activities , particularly in antimicrobial and anticancer research. Studies have indicated that derivatives of this compound can inhibit specific enzymes and interfere with cellular processes, which may lead to therapeutic applications against various diseases.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The mechanism involved the inhibition of key metabolic pathways essential for cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents targeting diseases such as cancer and infections. Its ability to modify biological pathways makes it a candidate for drug development.

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of drugs targeting bacterial infections |

| Anticancer Agents | Synthesis of compounds with selective cytotoxicity |

| Diagnostic Agents | Use in imaging studies for tumor detection |

Wirkmechanismus

The mechanism of action of 4-Bromoquinolin-6-ol involves its interaction with bacterial and viral enzymes, inhibiting their activity and thus preventing the replication of pathogens. The compound’s hydroxyl group and bromine atom play crucial roles in binding to the active sites of these enzymes, disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinolin-6-ol: Lacks the bromine substitution, making it less effective in certain applications.

4-Chloroquinolin-6-ol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

6-Bromoquinoline: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

4-Bromoquinolin-6-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and industrial processes .

Biologische Aktivität

4-Bromoquinolin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Antibacterial Activity

This compound and its derivatives have been extensively studied for their antibacterial properties. A notable study synthesized a series of derivatives from 6-bromoquinolin-4-ol, which demonstrated promising activity against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). Among the synthesized compounds, one derivative exhibited the highest antibacterial activity with a minimum inhibitory concentration (MIC) of 10 mg/mL against MRSA .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 3e | MRSA | 10 | 20 |

| 3b | ESBL E. coli | 20 | 40 |

| 3d | E. coli | 30 | 60 |

Antifungal Activity

The antifungal potential of quinoline derivatives has also been explored. A related compound, 6-bromo-4-ethoxyethylthio-quinazoline, showed significant antifungal activity with effective concentrations (EC50) ranging from 17.47 to 70.79 µg/mL against various fungal strains . This highlights the potential of brominated quinoline derivatives in combating fungal infections.

Anticancer Activity

Research has indicated that certain quinoline derivatives exhibit anticancer properties. The compound GSK2126458, derived from 6-bromo-4-iodoquinoline, has been noted for its effectiveness against cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Case Study: GSK2126458

GSK2126458 was synthesized from a precursor involving 4-bromoaniline and demonstrated potent activity against various cancer cell lines, showcasing the relevance of brominated quinoline derivatives in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with bacterial enzymes. These studies revealed that specific derivatives bind effectively to target sites on bacterial proteins, which may explain their observed antibacterial efficacy. For instance, one derivative showed a binding energy of -5.4 kcal/mol, indicating strong interaction with its target .

Eigenschaften

IUPAC Name |

4-bromoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWVVXINHILXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659414 | |

| Record name | 4-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876491-87-1 | |

| Record name | 4-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.